molecular formula C10H15NO4S2 B7568300 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid

2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid

Cat. No. B7568300
M. Wt: 277.4 g/mol
InChI Key: SMMTZPILNHTBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTSMP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for various physiological processes. The inhibition of carbonic anhydrase by 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and can be used at low concentrations. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is also stable in solution, making it easy to handle in experiments. However, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has some limitations. It is a sulfonamide derivative, which can limit its use in certain experiments. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be toxic at high concentrations, which can limit its use in vivo experiments.

Future Directions

There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be used in the development of new anti-inflammatory drugs. Finally, the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in combination with other drugs may lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is a sulfonamide derivative that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, anti-tumor effects, and anti-inflammatory effects. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments, but also has limitations. There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase, and the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.

Synthesis Methods

The synthesis of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid involves the reaction between 5-methylthiophene-2-sulfonyl chloride and N-methylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been used as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.

properties

IUPAC Name

2-methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-7-5-6-8(16-7)17(14,15)11(4)10(2,3)9(12)13/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMTZPILNHTBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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